molecular formula C21H12N8O2 B7757278 6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B7757278
M. Wt: 408.4 g/mol
InChI Key: QEVKVONHLAQIST-UHFFFAOYSA-N
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Description

6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyrazine core, a furan ring, and a quinazolinone moiety. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method involves the Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with 2-cyanoethanethioamides and 4-methylmorpholine . This reaction affords the desired compound via the exchange of CH acid components.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and quinazolinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while reduction can produce amino derivatives.

Scientific Research Applications

6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-3,5-dicyano-4-(furan-2-yl)pyridine-2-thio (seleno)lates
  • 3-aryl (hetaryl)-2-cyanoprop-2-enethioamides

Uniqueness

What sets 6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile apart from similar compounds is its unique combination of functional groups and structural motifs. This makes it a versatile molecule for various chemical reactions and applications, particularly in the fields of medicinal chemistry and materials science .

Properties

IUPAC Name

6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-1H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N8O2/c22-8-14-15(9-23)27-20-17(25-14)16(18(24)29(20)10-11-4-3-7-31-11)19-26-13-6-2-1-5-12(13)21(30)28-19/h1-7H,10,24H2,(H,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVKVONHLAQIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5=CC=CO5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5=CC=CO5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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